molecular formula C15H10OS B8479543 Benzaldehyde,2-benzo[b]thien-5-yl-

Benzaldehyde,2-benzo[b]thien-5-yl-

Cat. No.: B8479543
M. Wt: 238.31 g/mol
InChI Key: GMKYOQKIHQSYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzaldehyde,2-benzo[b]thien-5-yl- is a useful research compound. Its molecular formula is C15H10OS and its molecular weight is 238.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H10OS

Molecular Weight

238.31 g/mol

IUPAC Name

2-(1-benzothiophen-5-yl)benzaldehyde

InChI

InChI=1S/C15H10OS/c16-10-13-3-1-2-4-14(13)11-5-6-15-12(9-11)7-8-17-15/h1-10H

InChI Key

GMKYOQKIHQSYTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC3=C(C=C2)SC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 5-Bromo-benzo[b]thiophene (compound PRE13) (3.68 g, 17.2 mmol) in toluene (183 mL) was added, under nitrogen, tetrakis(triphenylphosphine)-palladium (1.99 g, 1.72 mmol), then a solution of 2-formylphenylboronic acid (3.87 g, 25.8 mmol) in ethanol (20 mL) and at least dropwise aqueous sodium carbonate solution (3.64 g, 34.4 mmol) in water (20 mL). The reaction mixture was then heated to 80° C. for 3 h, cooled, concentrated, partitioned between ethyl acetate (120 mL) and water (70 mL) and acidified with hydrochloric acid (pH˜2). The organic layer was separated, dried over Na2SO4 and concentrated to give a crude residue that was purified by flash chromatography (silica, eluting solvent: (petroleum ether/AcOEt) 9.2/0.8) to give 3.31 g of compound PRE14 (orange yellow powder; yield=81%).
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
183 mL
Type
solvent
Reaction Step One
Quantity
3.87 g
Type
reactant
Reaction Step Two
Quantity
3.64 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
1.99 g
Type
catalyst
Reaction Step Six
Yield
81%

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